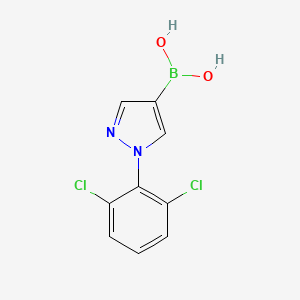

(1-(2,6-ジクロロフェニル)-1H-ピラゾール-4-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group

科学的研究の応用

パラジウム触媒を用いたスチールクロスカップリング

この化合物は、パラジウム触媒を用いたスチールクロスカップリングにおける試薬として使用されます。 。スチール反応は、炭素-炭素結合を形成するための強力なツールであり、この化合物は、さまざまな基質に2,6-ジクロロフェニル基を導入するために使用できます。

鈴木-宮浦クロスカップリング

それはまた、鈴木-宮浦クロスカップリングで使用されます。 。 鈴木-宮浦反応は、パラジウム触媒クロスカップリング反応の一種であり、医薬品化学において重要な化合物であるビアリール化合物を合成するために使用されます。 。

医薬品の製造

この化合物は、医薬品の共通の構成ブロックの製造に使用されます。 。2,6-ジクロロフェニル基は、多くの医薬品化合物における共通のモチーフであり、この試薬により、それを簡単に導入することができます。

農薬の製造

同様に、それは農薬の共通の構成ブロックの製造に使用されます。 。多くの殺虫剤や除草剤には、2,6-ジクロロフェニル基が含まれており、この試薬は、それらの合成において有用なツールです。

パラジウム触媒反応

上記で述べた特定の反応に加えて、この化合物は、一般的にさまざまなパラジウム触媒反応において有用です。 。ボロン酸官能基により、これらの反応で求核剤として作用することができます。

作用機序

Pyrazoles

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. They are found in various drugs, including celecoxib and antipyrine .

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in drug delivery .

Dichlorophenyl Groups

The presence of dichlorophenyl groups in a molecule can significantly affect its lipophilicity and thus its pharmacokinetic properties. These groups are found in various pharmaceuticals and may contribute to their biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2,6-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential as a therapeutic agent in the treatment of various diseases.

- Evaluated for its anti-inflammatory and anticancer properties.

Industry:

- Utilized in the development of advanced materials, including polymers and nanomaterials.

- Applied in the synthesis of agrochemicals and pharmaceuticals.

類似化合物との比較

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone

Comparison:

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties.

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.

- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.

生物活性

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1217501-45-5) is a boronic acid derivative featuring a pyrazole ring substituted with a dichlorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.

The biological activity of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid can be attributed to its components:

- Pyrazole Ring : Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . The presence of the pyrazole moiety is crucial for its interaction with biological systems.

- Boronic Acid Group : Boronic acids are recognized for their ability to form reversible covalent bonds with diols and amino acids, which can enhance drug delivery and targeting mechanisms. This property is particularly useful in designing inhibitors for various enzymes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid can inhibit the growth of various bacterial strains such as E. coli and Bacillus subtilis at specific concentrations .

| Compound | Target Bacteria | Inhibition Concentration | Reference |

|---|---|---|---|

| Compound A | E. coli | 40 µg/mL | |

| Compound B | Bacillus subtilis | 40 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been documented extensively. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

Antitumor Activity

The boronic acid functionality may also contribute to the antitumor activity of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid. Research into similar compounds has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple strains of bacteria and fungi. Among them, one compound demonstrated significant activity against Aspergillus niger, indicating potential for antifungal applications .

- Anti-inflammatory Testing : In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit cytokine production in vitro. The results showed that certain derivatives had comparable efficacy to established anti-inflammatory agents like dexamethasone .

特性

IUPAC Name |

[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBYBFLMMGXBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BCl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681587 |

Source

|

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-45-5 |

Source

|

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。